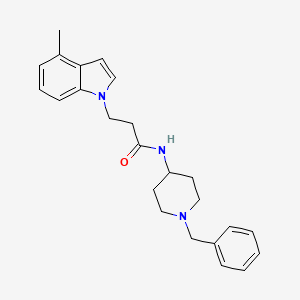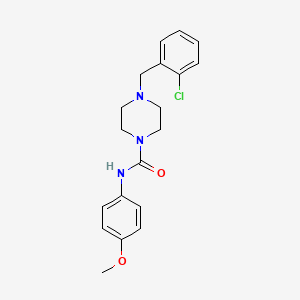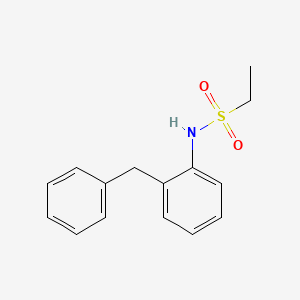
2-(allylthio)-N-4-pyridinylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(allylthio)-N-4-pyridinylbenzamide, also known as ABT-751, is a novel anticancer agent that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mecanismo De Acción
2-(allylthio)-N-4-pyridinylbenzamide binds to the colchicine binding site of tubulin, which is a protein that makes up microtubules. Microtubules are responsible for the organization of the cytoskeleton and are critical for cell division. By binding to the colchicine binding site, 2-(allylthio)-N-4-pyridinylbenzamide prevents the formation of microtubules, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-(allylthio)-N-4-pyridinylbenzamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that 2-(allylthio)-N-4-pyridinylbenzamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In vivo studies have shown that 2-(allylthio)-N-4-pyridinylbenzamide inhibits tumor growth in mouse models of breast, lung, colon, ovarian, and prostate cancer. 2-(allylthio)-N-4-pyridinylbenzamide has also been shown to be well-tolerated in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(allylthio)-N-4-pyridinylbenzamide is that it has shown efficacy against a wide range of cancer cell lines, making it a promising candidate for the treatment of various types of cancer. Another advantage is that it has been shown to be well-tolerated in animal models, indicating that it may have a favorable safety profile in humans. One limitation of 2-(allylthio)-N-4-pyridinylbenzamide is that its synthesis yield is relatively low, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for the research of 2-(allylthio)-N-4-pyridinylbenzamide. One potential direction is to investigate its efficacy in combination with other anticancer agents. Another direction is to investigate its potential use in targeted drug delivery systems. Additionally, further studies are needed to elucidate the molecular mechanisms of 2-(allylthio)-N-4-pyridinylbenzamide's anticancer effects and to optimize its synthesis yield.
Conclusion:
In conclusion, 2-(allylthio)-N-4-pyridinylbenzamide is a promising anticancer agent that has shown efficacy against a wide range of cancer cell lines. Its mechanism of action involves the inhibition of microtubule polymerization, leading to cell cycle arrest and apoptosis. 2-(allylthio)-N-4-pyridinylbenzamide has several advantages, including its broad-spectrum activity and favorable safety profile, but also has limitations, such as its low synthesis yield. Future research directions for 2-(allylthio)-N-4-pyridinylbenzamide include investigating its efficacy in combination with other anticancer agents and optimizing its synthesis yield.
Métodos De Síntesis
The synthesis of 2-(allylthio)-N-4-pyridinylbenzamide involves the reaction of 4-bromo-2-fluorobenzonitrile with allylthiol in the presence of a palladium catalyst to yield 2-(allylthio)-4-bromo-2'-fluorobenzonitrile. This compound is then reacted with 4-pyridinylboronic acid in the presence of a palladium catalyst to yield 2-(allylthio)-N-4-pyridinylbenzamide. The overall yield of the synthesis is around 20%.
Aplicaciones Científicas De Investigación
2-(allylthio)-N-4-pyridinylbenzamide has been extensively studied for its anticancer properties. It has been shown to inhibit microtubule polymerization, which is a critical process for cell division. This inhibition leads to cell cycle arrest and ultimately cell death. 2-(allylthio)-N-4-pyridinylbenzamide has been shown to be effective against a wide range of cancer cell lines, including breast, lung, colon, ovarian, and prostate cancer.
Propiedades
IUPAC Name |
2-prop-2-enylsulfanyl-N-pyridin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c1-2-11-19-14-6-4-3-5-13(14)15(18)17-12-7-9-16-10-8-12/h2-10H,1,11H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAOIYSBRBIRFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=CC=CC=C1C(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-{1-[2-(1H-imidazol-4-yl)ethyl]-1H-imidazol-2-yl}-3-methylphenyl)-1H-pyrazole](/img/structure/B5380036.png)
![1,6-dimethyl-4-[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5380045.png)
![7-[(5-acetyl-2,4-dimethyl-1H-pyrrol-3-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5380054.png)

![N-(4-{N-[(2-phenylcyclopropyl)carbonyl]ethanehydrazonoyl}phenyl)cyclopropanecarboxamide](/img/structure/B5380075.png)
![2-(diethylamino)ethyl 4-{[(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]amino}benzoate](/img/structure/B5380081.png)


![N,1,6-trimethyl-N-[3-(1H-tetrazol-5-yl)benzyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5380105.png)

![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea](/img/structure/B5380119.png)
![4-(4-phenyl-1H-pyrazol-5-yl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5380126.png)
![4-{[3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-(3-cyclohexen-1-yl)acrylate](/img/structure/B5380140.png)
![2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-5-nitrobenzamide](/img/structure/B5380154.png)